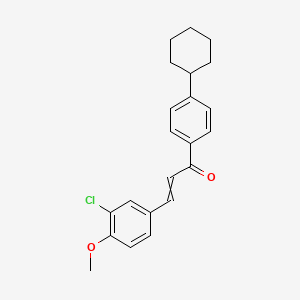

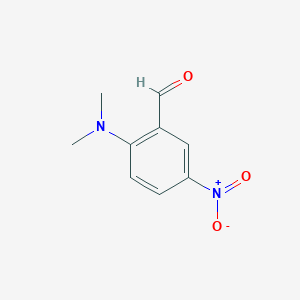

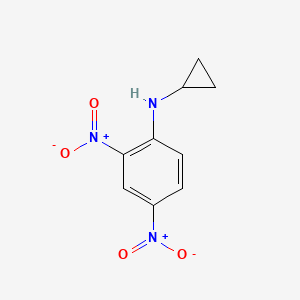

![molecular formula C10H12N2O B1308529 N-[1-Dimethylaminomethylidene]benzamide CAS No. 41876-75-9](/img/structure/B1308529.png)

N-[1-Dimethylaminomethylidene]benzamide

Descripción general

Descripción

N-[1-Dimethylaminomethylidene]benzamide is a chemical compound that falls within the broader class of benzamides, which are amides derived from benzoic acid. Benzamides have a wide range of applications in medicinal chemistry due to their diverse biological activities. The specific compound , while not directly studied in the provided papers, is structurally related to various benzamide derivatives that have been synthesized and evaluated for their biological activities, such as mitosis inhibition in plant cells, gastrointestinal prokinetic activity, and potential anti-inflammatory and anti-diabetic effects .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of significant interest in organic chemistry. For instance, a series of N-(1,1-dimethylpropynyl) benzamide derivatives were synthesized by modifying the substitution pattern on the phenyl ring, demonstrating the versatility of the benzamide scaffold . Similarly, N,N-dimethyl enaminones, which can be considered as related to the dimethylaminomethylidene group, have been used as building blocks for a variety of synthetic transformations, highlighting the potential for creating diverse molecular structures . The synthesis of N-(1-amino-2,2-dichloroethyl)benzamides further exemplifies the synthetic accessibility of benzamide derivatives with different substituents .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the molecular recognition of nucleotides by a diamide derivative was confirmed by NMR spectroscopy . X-ray crystallography has been employed to determine the structure of N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide, providing detailed insights into the molecular conformation and potential interaction sites .

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions, which can be utilized to further modify their structure or to study their reactivity. The synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives involved structural modifications of metoclopramide, indicating the reactivity of the benzamide moiety towards various functional groups . The reactivity of the dimethylamino group in the context of molecular recognition and binding to nucleotide protein targets has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the solvation energy and stability of a benzylidene derivative in solution were studied using DFT calculations, NBO, and AIM studies, which can provide insights into the solubility and reactivity of similar compounds . The anti-inflammatory activity of thiazole and thiazoline-based benzamide derivatives was evaluated, and their physical properties were characterized using spectroscopic methods .

Aplicaciones Científicas De Investigación

Herbicide Development

- Dimethylpropynylbenzamides , a group including compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, are herbicidally active on annual and perennial grasses. They show potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Gastrointestinal Prokinetic Agents

- Synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives led to the discovery of compounds with gastrointestinal prokinetic and antiemetic activities. N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (II-34) was identified as a promising gastrointestinal prokinetic agent (Sakaguchi et al., 1992).

Cancer Imaging and Diagnosis

- N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2) , a positron emission tomography (PET) imaging probe, demonstrated excellent performance in detecting primary and metastatic melanomas, showing strong/prolonged tumoral uptake and rapid background clearance. It suggests potential as a novel PET imaging agent for diagnosing melanoma (Pyo et al., 2020).

Anticonvulsant Research

- The anticonvulsant activities of N-(substituted)-4-aminobenzamides were investigated, with compounds like Ameltolide® (LY201116) showing significant effects against seizures in rats (Afolabi & Okolie, 2013).

Enzyme Inhibition Studies

- N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and showed potential in binding nucleotide protein targets, indicating interest for further applications in medicinal chemistry (Saeed et al., 2015).

Antimicrobial and Antiviral Activities

- Synthesis of 2-Dimethylaminomethylene-1-benzosuberone derivatives showed potent antimicrobial, anti-HCV, antioxidant, and antitumor activities, demonstrating their potential in these fields (Farghaly & Abdalla, 2009).

PET Imaging of Brain Receptors

- Development of N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide for PET imaging showed high binding affinity and suitability for quantitative analysis of metabotropic glutamate 1 receptor in the brain (Fujinaga et al., 2012).

Propiedades

IUPAC Name |

N-(dimethylaminomethylidene)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWUEAZDXGFDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401802 | |

| Record name | N-[(E)-(Dimethylamino)methylidene]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-Dimethylaminomethylidene]benzamide | |

CAS RN |

41876-75-9 | |

| Record name | N-[(E)-(Dimethylamino)methylidene]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-Dimethylaminomethylidene]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

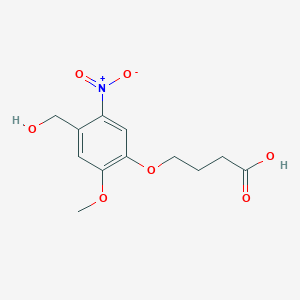

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)

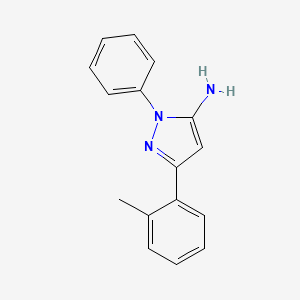

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

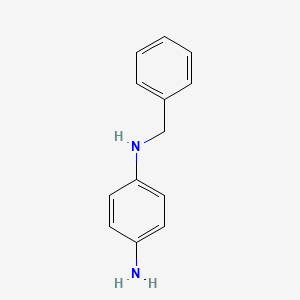

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)